

Spectral Data Analysis of Ophiobolin C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of **Ophiobolin C**, a sesterterpenoid natural product with noteworthy biological activities. This document is intended to serve as a comprehensive resource, detailing its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside relevant experimental protocols and biological context.

Introduction to Ophiobolin C

Ophiobolin C is a member of the ophiobolin family of sesterterpenoids, characterized by a unique 5-8-5 fused tricyclic ring system.[1] Its molecular formula is C₂₅H₃₈O₃, with a molecular weight of 386.6 g/mol .[1] Ophiobolins have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antifungal, nematicidal, and cytotoxic properties. Notably, **Ophiobolin C** has been identified as an antagonist of the C-C chemokine receptor 5 (CCR5), a crucial co-receptor for HIV entry into host cells, highlighting its potential in the development of novel antiviral therapeutics.

Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a fundamental technique for determining the elemental composition and exact mass of a compound. For **Ophiobolin C**, HR-ESI-MS analysis is critical for confirming its molecular formula.



Table 1: HR-ESI-MS Data for Ophiobolin C

Parameter	Value	Reference
Molecular Formula	C25H38O3	[1]
Calculated Monoisotopic Mass	386.2821 Da	[1]
Ionization Mode	Positive (typically [M+H]+ or [M+Na]+)	General Knowledge

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

A general protocol for the HR-ESI-MS analysis of a sesterterpenoid like **Ophiobolin C** is as follows:

- Sample Preparation: A dilute solution of the purified **Ophiobolin C** is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 μg/mL.
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 μL/min.
- ESI Source Parameters: The ESI source parameters are optimized to achieve stable ionization and maximize the signal intensity of the analyte. Typical parameters include:

Capillary Voltage: 3-5 kV

Nebulizing Gas (N₂) Flow Rate: 1-2 L/min

Drying Gas (N₂) Flow Rate: 5-10 L/min

Drying Gas Temperature: 200-300 °C



- Mass Analyzer Settings: The mass analyzer is operated in a high-resolution mode to acquire accurate mass measurements. Data is typically collected over a mass range of m/z 100-1000.
- Data Analysis: The acquired mass spectrum is processed to identify the molecular ion peak
 and determine its exact mass. This experimental mass is then compared with the theoretical
 mass calculated for the proposed molecular formula (C₂₅H₃₈O₃) to confirm the elemental
 composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For **Ophiobolin C**, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is essential for complete structural assignment.

Note: Experimentally obtained and published ¹H and ¹³C NMR data specifically for **Ophiobolin C** in a tabulated format is not readily available in the public domain. The following tables present the simulated ¹³C NMR data for 6-epi-**ophiobolin C**, a stereoisomer of **Ophiobolin C**, and representative ¹H NMR data for a related sesterterpenoid to illustrate the expected chemical shifts.

Table 2: Simulated ¹³C NMR Chemical Shift Data for 6-epi-Ophiobolin C (1000 MHz, CDCl₃)[2]



1 40.0 2 25.0 3 80.0 4 50.0 5 210.0 6 60.0 7 140.0 8 130.0 9 45.0 10 35.0 11 55.0 12 30.0 13 20.0 14 28.0 15 125.0 16 135.0 17 38.0 18 22.0 19 124.0 20 131.0 21 25.7 22 17.6 23 33.0	Atom No.	Chemical Shift (ppm)
3 80.0 4 50.0 5 210.0 6 60.0 7 140.0 8 130.0 9 45.0 10 35.0 11 55.0 12 30.0 13 20.0 14 28.0 15 125.0 16 135.0 17 38.0 18 22.0 19 124.0 20 131.0 21 25.7 22 17.6	1	40.0
4 50.0 5 210.0 6 60.0 7 140.0 8 130.0 9 45.0 10 35.0 11 55.0 12 30.0 13 20.0 14 28.0 15 125.0 16 135.0 17 38.0 18 22.0 19 124.0 20 131.0 21 25.7 22 17.6	2	25.0
5 210.0 6 60.0 7 140.0 8 130.0 9 45.0 10 35.0 11 55.0 12 30.0 13 20.0 14 28.0 15 125.0 16 135.0 17 38.0 18 22.0 19 124.0 20 131.0 21 25.7 22 17.6	3	80.0
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15 125.0 16 135.0 17 38.0 18 22.0 19 124.0 20 131.0 21 25.7 22 17.6	13	20.0
16 135.0 17 38.0 18 22.0 19 124.0 20 131.0 21 25.7 22 17.6	14	28.0
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18 22.0 19 124.0 20 131.0 21 25.7 22 17.6	16	135.0
19 124.0 20 131.0 21 25.7 22 17.6	17	38.0
20 131.0 21 25.7 22 17.6	18	22.0
21 25.7 22 17.6	19	124.0
22 17.6	20	131.0
	21	25.7
23 33.0	22	17.6
	23	33.0



24	29.0
25	195.0

Table 3: Representative ¹H NMR Data for a Sesterterpenoid in CDCl₃

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)
Olefinic-H	5.0-7.0	m	-
Aldehyde-H	9.0-10.0	S	-
H attached to C-O	3.5-4.5	m	-
CH₃	0.8-1.8	s, d	-
CH ₂	1.0-2.5	m	-
СН	1.5-3.0	m	-

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR data for a sesterterpenoid like **Ophiobolin C** is as follows:

- Sample Preparation: Approximately 5-10 mg of purified Ophiobolin C is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used to acquire the data.
- 1D NMR Spectra:
 - ¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.



 ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum, providing single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

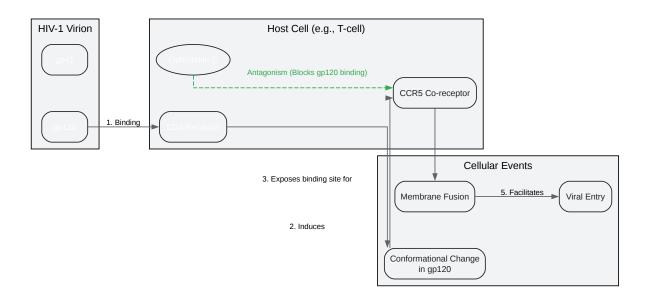
2D NMR Spectra:

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling, revealing which protons are adjacent to each other in the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.
- Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are then analyzed to assign all proton and carbon signals and determine the complete structure of Ophiobolin C.

Biological Context: CCR5 Antagonism and HIV Entry

Ophiobolin C has been identified as an antagonist of the CCR5 receptor. This receptor plays a critical role in the entry of the most common strains of HIV-1 into host immune cells, such as T-cells and macrophages. The mechanism of HIV entry is a well-characterized process that provides a clear signaling pathway to visualize.





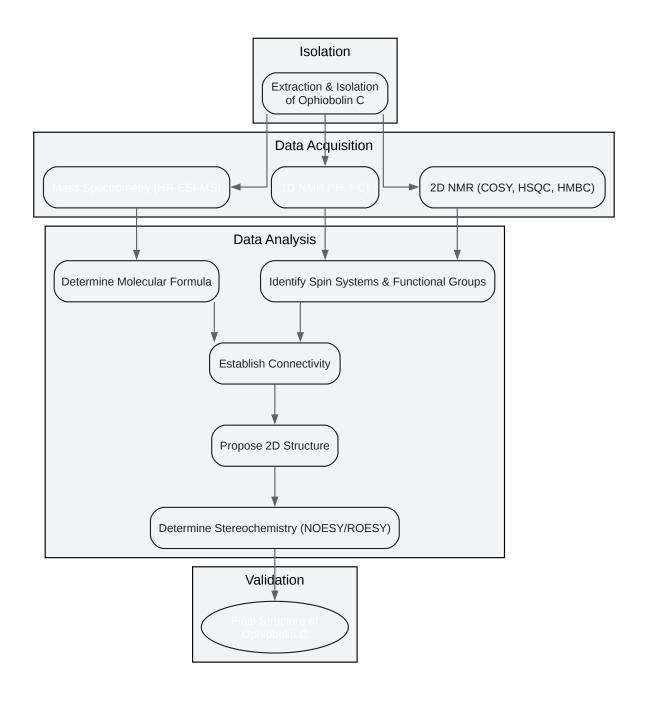
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Caption: HIV-1 entry pathway and the antagonistic action of **Ophiobolin C** on the CCR5 coreceptor.

Workflow for Spectral Data Analysis of Natural Products

The structural elucidation of a natural product like **Ophiobolin C** from its spectral data follows a systematic workflow. This process integrates data from various analytical techniques to arrive at an unambiguous structure.





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Caption: A generalized workflow for the structural elucidation of a natural product using spectral data.



Conclusion

The spectral analysis of **Ophiobolin C**, combining high-resolution mass spectrometry and a suite of NMR techniques, is indispensable for its structural characterization. While a complete, publicly available experimental dataset for **Ophiobolin C** remains to be consolidated, the analysis of related compounds and the application of established analytical workflows provide a robust framework for its study. The identification of **Ophiobolin C** as a CCR5 antagonist underscores the importance of continued research into natural products for the discovery of new therapeutic agents. This guide provides researchers with the fundamental knowledge and protocols to engage in the spectral analysis of **Ophiobolin C** and similar sesterterpenoids.

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